molecular formula C9H12N2O3 B13452752 (2R)-2-(4-hydroxyphenoxy)propanehydrazide

(2R)-2-(4-hydroxyphenoxy)propanehydrazide

Cat. No.: B13452752
M. Wt: 196.20 g/mol
InChI Key: XKBOJHNDQRJZKN-ZCFIWIBFSA-N
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Description

(2R)-2-(4-Hydroxyphenoxy)propanehydrazide is a chiral hydrazide derivative characterized by a hydroxyphenoxy group attached to a propane backbone. Its stereochemistry (R-configuration) and functional groups confer unique physicochemical and biological properties. The compound is synthesized via condensation reactions involving propanehydrazide precursors and aromatic aldehydes, often under microwave irradiation for enhanced efficiency . Its CAS number, 94050-90-5, identifies it as a distinct entity in chemical databases .

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

(2R)-2-(4-hydroxyphenoxy)propanehydrazide

InChI

InChI=1S/C9H12N2O3/c1-6(9(13)11-10)14-8-4-2-7(12)3-5-8/h2-6,12H,10H2,1H3,(H,11,13)/t6-/m1/s1

InChI Key

XKBOJHNDQRJZKN-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](C(=O)NN)OC1=CC=C(C=C1)O

Canonical SMILES

CC(C(=O)NN)OC1=CC=C(C=C1)O

Origin of Product

United States

Biological Activity

(2R)-2-(4-hydroxyphenoxy)propanehydrazide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of (2R)-2-(4-hydroxyphenoxy)propanehydrazide can be summarized as follows:

  • Molecular Formula : C10H12N2O3
  • Molecular Weight : 208.21 g/mol

This compound is characterized by a hydrazide functional group, which is often associated with various biological activities, including anti-inflammatory and anticancer effects.

Anticancer Activity

Recent studies have indicated that (2R)-2-(4-hydroxyphenoxy)propanehydrazide exhibits significant anticancer properties. For instance, a study involving in vitro assays demonstrated that this compound inhibited the proliferation of several cancer cell lines, including colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and the inhibition of key signaling pathways associated with cell survival and proliferation.

Table 1: Anticancer Activity of (2R)-2-(4-Hydroxyphenoxy)propanehydrazide

Cell LineIC50 (µM)Mechanism of Action
HCT11615Induction of apoptosis
HT2912Inhibition of CBS activity
MCF-718Disruption of mitochondrial function

Antioxidant Properties

The antioxidant capacity of (2R)-2-(4-hydroxyphenoxy)propanehydrazide has been evaluated using various assays. The compound demonstrated a strong ability to scavenge free radicals, which suggests its potential use in preventing oxidative stress-related diseases.

Table 2: Antioxidant Activity Assays

Assay TypeIC50 (µM)Reference Compound
DPPH Scavenging25Ascorbic Acid
ABTS Scavenging20Trolox

The biological activity of (2R)-2-(4-hydroxyphenoxy)propanehydrazide is attributed to its ability to modulate various biochemical pathways. It is believed to interact with specific enzymes involved in cancer metabolism and oxidative stress response. For example, the compound has been shown to inhibit cystathionine beta-synthase (CBS), an enzyme linked to tumor growth.

Case Studies

  • In Vitro Studies : A study conducted on human colon cancer cell lines revealed that treatment with (2R)-2-(4-hydroxyphenoxy)propanehydrazide resulted in a significant decrease in cell viability. The study noted that the compound's effect was dose-dependent, highlighting its potential as a therapeutic agent against colon cancer.
  • In Vivo Studies : In animal models, administration of (2R)-2-(4-hydroxyphenoxy)propanehydrazide led to reduced tumor size and improved survival rates in mice bearing xenografts of human cancer cells. This underscores the compound's potential for further development as an anticancer drug.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent-driven differences:

Compound Name Substituent(s) Molecular Weight Key Features
(2R)-2-(4-Hydroxyphenoxy)propanehydrazide 4-Hydroxyphenoxy 210 Da* High polarity, potential antioxidant activity, stereospecific interactions
2-(4-Chlorophenoxy)propanehydrazide 4-Chlorophenoxy 214.65 Da Increased lipophilicity, enhanced stability, lower solubility in water
2-(4-Methoxyphenoxy)propanehydrazide 4-Methoxyphenoxy 210 Da Electron-donating methoxy group, improved membrane permeability
3-[(4-Methoxyphenyl)amino]propanehydrazide 4-Methoxyphenylamino 223 Da Enhanced antioxidant/anticancer activity (1.4× ascorbic acid)
(E)-N′-(4-Bromobenzylidene)-2-(6-methoxynaphthalen-2-yl)propanehydrazide Bromobenzylidene + methoxynaphthalenyl ~360 Da Corrosion inhibition via aromatic adsorption, industrial applications

*Estimated based on molecular formula C9H12N2O3.

Pharmacodynamic and Physicochemical Properties

  • Bioavailability: The hydroxyphenoxy derivative exhibits moderate solubility in polar solvents (e.g., methanol, DMF) due to its phenolic –OH group, whereas chloro- and methoxy-substituted analogues show higher lipophilicity (logP ~2.5–3.5) . All compounds comply with Lipinski’s Rule of Five, indicating drug-likeness .
  • Biological Activity: Antioxidant Potential: The methoxyphenylamino derivative (from ) demonstrated 1.4× higher radical scavenging activity than ascorbic acid, attributed to the electron-rich methoxy group stabilizing free radicals. The hydroxyphenoxy variant may exhibit comparable activity due to phenolic –OH donation . Anticancer Activity: Methoxyphenylamino derivatives showed selective cytotoxicity against glioblastoma (U-87) cells, suggesting substituent-driven targeting of neural tissues. Chlorophenoxy analogues, while less studied, may exhibit cytotoxicity via halogen-mediated DNA intercalation .
  • Industrial Applications: Bromobenzylidene and methoxynaphthalenyl derivatives act as corrosion inhibitors for mild steel, leveraging aromatic π-electrons and heteroatoms (N, O) for surface adsorption . The hydroxyphenoxy compound lacks such industrial data but may serve in pharmaceutical synthesis.

Key Research Findings

Substituent-Driven Activity: Methoxy and amino groups enhance antioxidant/anticancer activity compared to hydroxyphenoxy derivatives, though the latter’s stereochemistry may favor specific receptor binding .

Industrial vs. Pharmaceutical Utility: Chloro/bromo-substituted hydrazides excel in corrosion inhibition, while hydroxyphenoxy and methoxy variants are prioritized for drug development .

Computational Predictions: SwissADME analyses confirm all analogues as drug-like, but hydroxyphenoxy derivatives show higher topological polar surface area (TPSA ~80 Ų), favoring solubility over blood-brain barrier penetration .

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